3,7-Dimethylocta-1,5-diene-3,6-diol
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Overview
Description
It is a type of monoterpenoid, which is a class of terpenes consisting of two isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,5-diene-3,6-diol can be achieved through several methods. One common approach involves the rearrangement of chiral 2,3-epoxy alcohols using a system of triphenylphosphine, pyridine, iodine, and water . This method allows for the formation of the desired diol with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,5-diene-3,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
3,7-Dimethylocta-1,5-diene-3,6-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,5-diene-3,6-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The specific molecular targets and pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,7-Dimethylocta-1,5-diene-3,6-diol include:
3,7-Octadiene-2,6-diol, 2,6-dimethyl-: Another monoterpenoid with similar structural features.
(E)-2,6-Dimethylocta-3,7-diene-2,6-diol: A compound with a similar backbone but different functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups, which can lead to unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
400019-68-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-1,5-diene-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5-6,8,11-12H,1,7H2,2-4H3 |
InChI Key |
AOEVODOQFCNYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CCC(C)(C=C)O)O |
Origin of Product |
United States |
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